molecular formula C15H22Cl2N2O2S B4853176 1-(butylsulfonyl)-4-(2,6-dichlorobenzyl)piperazine

1-(butylsulfonyl)-4-(2,6-dichlorobenzyl)piperazine

Cat. No. B4853176
M. Wt: 365.3 g/mol
InChI Key: ZBRAPNRAGGGEPP-UHFFFAOYSA-N
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Description

1-(Butylsulfonyl)-4-(2,6-dichlorobenzyl)piperazine, also known as BDZ-1, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. BDZ-1 belongs to the family of piperazine derivatives and has been shown to exhibit promising pharmacological properties, including anticonvulsant, anxiolytic, and antidepressant effects.

Mechanism of Action

1-(butylsulfonyl)-4-(2,6-dichlorobenzyl)piperazine acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, which is the primary inhibitory neurotransmitter in the central nervous system. 1-(butylsulfonyl)-4-(2,6-dichlorobenzyl)piperazine enhances the binding of GABA to the receptor, increasing its inhibitory effect and resulting in a decrease in neuronal activity. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytic and hypnotic agents.
Biochemical and Physiological Effects:
1-(butylsulfonyl)-4-(2,6-dichlorobenzyl)piperazine has been shown to have several biochemical and physiological effects. It has been found to reduce the frequency and severity of seizures in animal models of epilepsy. 1-(butylsulfonyl)-4-(2,6-dichlorobenzyl)piperazine has also been found to have anxiolytic and antidepressant effects, reducing anxiety and depression-like behaviors in animal models. Additionally, 1-(butylsulfonyl)-4-(2,6-dichlorobenzyl)piperazine has been shown to have muscle relaxant and sedative effects.

Advantages and Limitations for Lab Experiments

1-(butylsulfonyl)-4-(2,6-dichlorobenzyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities, making it suitable for in vitro and in vivo studies. 1-(butylsulfonyl)-4-(2,6-dichlorobenzyl)piperazine has also been shown to have a low toxicity profile, indicating its safety for use in animal models. However, one of the limitations of 1-(butylsulfonyl)-4-(2,6-dichlorobenzyl)piperazine is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

For research include the potential use of 1-(butylsulfonyl)-4-(2,6-dichlorobenzyl)piperazine in the treatment of epilepsy, anxiety, and depression, the development of novel derivatives, and the elucidation of its mechanism of action.

Scientific Research Applications

1-(butylsulfonyl)-4-(2,6-dichlorobenzyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant activity in animal models, indicating its potential use in the treatment of epilepsy. 1-(butylsulfonyl)-4-(2,6-dichlorobenzyl)piperazine has also been found to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.

properties

IUPAC Name

1-butylsulfonyl-4-[(2,6-dichlorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22Cl2N2O2S/c1-2-3-11-22(20,21)19-9-7-18(8-10-19)12-13-14(16)5-4-6-15(13)17/h4-6H,2-3,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRAPNRAGGGEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCN(CC1)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Butylsulfonyl)-4-(2,6-dichlorobenzyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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